molecular formula C29H26N4OS B12203992 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B12203992
M. Wt: 478.6 g/mol
InChI Key: HQNOGEBYPHHSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a sulfur-linked acetamide moiety. The structure includes a benzyl group at position 6, methyl groups at positions 2 and 5, a phenyl group at position 3, and an N-phenylacetamide substituent at position 7 via a sulfanyl bridge. Its molecular formula is C₃₀H₂₈N₄OS (based on ), with a molecular weight of ~492.6 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Benzyl and Dimethyl Groups: Benzyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the pyrazolo[1,5-a]pyrimidine core.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Research indicates that 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide may influence several biological pathways:

  • Anticancer Activity : Preliminary studies suggest the compound may act as an inhibitor of pathways involved in cancer progression. Compounds with similar structures have shown promise in targeting cancer cells by interfering with cell signaling pathways that regulate proliferation and apoptosis.
  • Anticonvulsant Potential : The compound's structural analogs have been studied for their anticonvulsant effects. For instance, derivatives of N-phenylacetamides have demonstrated efficacy in animal models for epilepsy, suggesting a possible application for this compound in treating seizure disorders .
  • Inflammation Modulation : Similar compounds have been linked to anti-inflammatory properties. The ability of this compound to interact with proteins involved in inflammatory responses could be a key area for further research.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables the exploration of different derivatives that may enhance its biological activity or selectivity against specific targets.

Case Studies and Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the potential applications of this compound:

Compound NameStructure FeaturesUnique Aspects
6-Amino-2-(4-chlorophenyl)pyrido[2,3-d]pyrimidineContains a pyrido coreKnown for its anti-cancer properties
4-(Benzylthio)-6-methylpyrimidineFeatures a thioether groupExhibits antimicrobial activity
3-(Phenylthio)-1H-pyrazolePyrazole structure with thioetherPotential anti-inflammatory effects

The unique combination of functional groups in 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-y} sulfanyl)-N-phenyacetamide may confer distinct biological activities compared to these similar compounds.

Future Research Directions

Further research is essential to fully elucidate the mechanisms through which 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-y} sulfanyl)-N-phenyacetamide interacts with its biological targets. Key areas for exploration include:

  • Detailed interaction studies with specific proteins involved in cancer and inflammatory pathways.
  • In vivo studies to assess the therapeutic efficacy and safety profile.
  • Development of novel derivatives to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide

  • Molecular Formula : C₂₂H₁₉ClN₄OS ().
  • Key Differences :
    • The 3-position substituent is 4-chlorophenyl instead of phenyl.
    • Lacks the 6-benzyl group present in the target compound.
  • Lower molecular weight (422.93 g/mol) compared to the target compound suggests improved solubility but reduced membrane permeability .

2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide

  • Molecular Formula : C₃₀H₂₈N₄OS ().
  • Key Differences :
    • The acetamide group is substituted with N-(3-methylphenyl) instead of N-phenyl.
  • Impact on Properties :
    • The methyl group increases lipophilicity (XLogP3 = 6.8) and may slow metabolic clearance.
    • The larger substituent could hinder binding to sterically sensitive targets .

N,N-Diethyl-2-(2-(6-fluoropyridin-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide

  • Molecular Formula : C₂₁H₂₃FN₆O ().
  • Key Differences :
    • Contains a 6-fluoropyridin-2-yl group at position 2 and a diethylacetamide group.
  • Impact on Properties :
    • Fluorine enhances bioavailability and CNS penetration, making this analog suitable for neuroimaging applications.
    • The diethylacetamide group reduces hydrogen-bonding capacity (lower polar surface area) compared to the N-phenylacetamide in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chlorophenyl Analog () N-(3-Methylphenyl) Analog () Fluoropyridinyl Analog ()
Molecular Weight (g/mol) ~492.6 422.93 492.6 394.44
XLogP3 ~6.8 (estimated) ~5.2 6.8 ~3.5
Hydrogen Bond Donors 1 1 1 0
Polar Surface Area (Ų) ~84.6 ~84.6 ~84.6 ~72.4
Solubility Low (high lipophilicity) Moderate Low Moderate

Key Observations :

  • The target compound’s 6-benzyl group significantly increases molecular weight and lipophilicity, which may limit aqueous solubility but enhance tissue penetration.
  • Substitutions like 4-chloro or fluoropyridinyl optimize electronic properties for target engagement, while N-aryl modifications tune metabolic stability .

Research Needs :

  • Direct comparative studies on binding affinity (e.g., kinase assays).
  • ADMET profiling to assess bioavailability and toxicity.

Biological Activity

The compound 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure incorporates a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C30H28N4OSC_{30}H_{28}N_{4}OS, with a molecular weight of approximately 492.6 g/mol. The compound features several functional groups that contribute to its biological activity:

Property Details
Molecular Formula C30H28N4OS
Molecular Weight 492.6 g/mol
IUPAC Name This compound
Core Structure Pyrazolo[1,5-a]pyrimidine

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Binding to specific receptors can alter cellular responses and promote apoptosis.
  • Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Biological Activity and Case Studies

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15Significant inhibition of growth
HT-29 (Colon Cancer)20Induction of apoptosis

In vitro assays demonstrated that the compound effectively reduced cell viability and induced apoptotic pathways in these cancer cell lines .

Mechanistic Insights

Further mechanistic studies revealed that the compound interacts with the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibits a unique pharmacological profile due to its specific substituents:

Compound Name Biological Activity
2,5-Dimethylpyrazolo[1,5-a]pyrimidinModerate anticancer activity
N-benzyl derivativesLower efficacy against cancer

The distinct combination of benzyl and sulfanyl groups in this compound enhances its potency compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as 3-amino-4,5-dimethylpyrazole with α,β-unsaturated carbonyl compounds under acidic or thermal conditions . Subsequent functionalization at position 7 is achieved through nucleophilic substitution or sulfhydryl coupling reactions. For example, thiol-containing intermediates (e.g., mercaptoacetamide derivatives) can react with halogenated pyrazolo[1,5-a]pyrimidines under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfanyl-acetamide moiety .

Q. How can researchers characterize the structural integrity of this compound?

Essential analytical methods include:

  • NMR spectroscopy : Confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core via characteristic 1H NMR peaks (e.g., singlet for C5-methyl at δ ~2.5 ppm) and 13C NMR signals for the acetamide carbonyl (~168–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion for C₃₄H₃₁N₅OS₂) .
  • X-ray crystallography : Resolve ambiguities in substituent orientation, as demonstrated for structurally similar pyrazolo[1,5-a]pyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy barriers for key steps like cyclization or sulfhydryl coupling. Coupling this with machine learning-driven experimental condition screening (e.g., solvent polarity, catalyst loading) reduces trial-and-error approaches . For instance, reaction path searches for analogous pyrazolo[1,5-a]pyrimidines show that polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at position 7 .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

Contradictions often arise from subtle structural variations. Example approaches:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyl vs. phenyl groups) and evaluate enzyme inhibition (e.g., kinase assays) .
  • Meta-analysis : Compare datasets from published analogs (e.g., IC₅₀ values for pyrazolo[1,5-a]pyrimidines with trifluoromethyl vs. methyl groups) to identify trends in steric/electronic effects .

Q. How can researchers design experiments to assess enzyme inhibition mechanisms?

  • Kinetic assays : Measure time-dependent inhibition using fluorogenic substrates (e.g., for kinases or proteases) to distinguish competitive vs. non-competitive binding .
  • Molecular docking : Model interactions between the compound’s sulfanyl-acetamide group and active-site residues (e.g., hydrogen bonding with catalytic aspartate) .

Q. What advanced techniques enable radiolabeling for pharmacokinetic studies?

  • Radiosynthesis : Introduce 18F or 11C isotopes via precursor stannane intermediates (e.g., tributylstannyl derivatives at the phenyl group) under palladium-catalyzed cross-coupling .
  • In vivo PET imaging : Track biodistribution in model organisms, correlating with HPLC-MS quantification of metabolites .

Q. Methodological Guidance

Q. How to troubleshoot low yields in sulfhydryl coupling reactions?

Common issues and solutions:

  • Impurity in thiol precursors : Purify via flash chromatography (hexane/EtOAc gradient) .
  • Oxidative dimerization : Use degassed solvents and inert atmospheres (N₂/Ar) .
  • Suboptimal base : Test alternatives (e.g., DBU vs. K₂CO₃) to balance nucleophilicity and side reactions .

Q. What experimental design principles apply to optimizing reaction conditions?

Employ statistical Design of Experiments (DoE) :

  • Factors : Temperature (60–120°C), solvent (DMF, THF, MeCN), catalyst (Pd(OAc)₂ vs. PdCl₂) .
  • Response variables : Yield, purity (HPLC area%).
  • Analysis : Central composite design identifies interactive effects (e.g., solvent polarity × temperature) .

Properties

Molecular Formula

C29H26N4OS

Molecular Weight

478.6 g/mol

IUPAC Name

2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C29H26N4OS/c1-20-25(18-22-12-6-3-7-13-22)29(35-19-26(34)31-24-16-10-5-11-17-24)33-28(30-20)27(21(2)32-33)23-14-8-4-9-15-23/h3-17H,18-19H2,1-2H3,(H,31,34)

InChI Key

HQNOGEBYPHHSBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.